N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide
Description
N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a benzyl group, a cyclopentylmethyl-thiophen-2-yl moiety, and a hydroxyethyl substituent. The compound’s stereochemistry and conformational flexibility, inferred from its cyclopentyl and thiophene components, likely influence its binding affinity and solubility. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL being critical for resolving atomic positions and intermolecular interactions .
Properties
IUPAC Name |
N-benzyl-N'-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15(24)17-9-10-18(27-17)21(11-5-6-12-21)14-23-20(26)19(25)22-13-16-7-3-2-4-8-16/h2-4,7-10,15,24H,5-6,11-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOFBCASHADHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide, with the CAS number 2034491-95-5, is a complex organic compound notable for its potential biological activity. This compound features a unique structure that includes a thiophene ring and an oxalamide moiety, which are of significant interest in medicinal chemistry due to their potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 386.5 g/mol |
| Structure | Structure |
| CAS Number | 2034491-95-5 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the thiophene ring may enhance its binding affinity and specificity towards these targets, potentially leading to modulation of biological pathways involved in diseases such as cancer and inflammation.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties . For instance, benzopsoralens, which share structural similarities, have shown antiproliferative effects in mammalian cells by inhibiting topoisomerase II, a key enzyme in DNA replication and repair . This suggests that this compound may also exert similar effects.
Antimicrobial Activity
The oxalamide moiety is known for its antimicrobial properties. Research has shown that compounds containing oxalamide structures can exhibit activity against a range of bacterial strains, making them potential candidates for the development of new antibiotics. The specific activity of this compound against various microbial pathogens remains an area for further investigation.
In Vitro Studies
In vitro studies are crucial for understanding the biological activity of this compound. Preliminary research has focused on:
- Cell Viability Assays : Testing the compound's effects on various cancer cell lines to assess its cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
These results indicate promising anticancer activity, warranting further exploration into its mechanisms and therapeutic potential.
Pharmacological Studies
Pharmacological assessments have been conducted to evaluate the compound's pharmacokinetics and toxicity profiles. Early findings suggest that:
- The compound exhibits moderate bioavailability.
- Toxicity studies indicate a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Research Findings and Challenges
- Activity Gaps : Unlike benzyl-pentyl oxalamides, the target compound’s thiophene moiety may confer selectivity toward kinases or GPCRs, though target identification remains unresolved.
- Optimization Needs : Balancing hydrophilicity (from hydroxyethyl) and membrane permeability is critical; prodrug strategies or esterification could mitigate solubility limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
